molecular formula C5HCl2N3S B084530 2,5-Dichlorothiazolo[5,4-d]pyrimidine CAS No. 13479-89-5

2,5-Dichlorothiazolo[5,4-d]pyrimidine

Cat. No.: B084530
CAS No.: 13479-89-5
M. Wt: 206.05 g/mol
InChI Key: CPBSXTOXLUDODA-UHFFFAOYSA-N
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Description

Research Applications and Value 2,5-Dichlorothiazolo[5,4-d]pyrimidine (CAS 13479-89-5) is a high-value chemical intermediate in medicinal chemistry. Its core structure is a fused bicyclic system that serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . This compound is particularly recognized for its role in the development of potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Research demonstrates that derivatives stemming from this scaffold exhibit superior activity against wild-type HIV-1 and challenging double-mutant strains compared to listed drugs like Etravirine, showcasing a improved drug resistance profile . Furthermore, the thiazolo[5,4-d]pyrimidine core is a key precursor in the synthesis of ligands for adenosine receptors (ARs) , which are prominent targets in neurological and psychiatric disorders such as depression and Parkinson's disease . Compounds based on this scaffold have shown nanomolar and subnanomolar binding affinities for human A1 and A2A adenosine receptor subtypes . Mechanism of Action and Synthetic Utility In HIV research, the derivatives of this compound act by inhibiting the HIV-1 reverse transcriptase enzyme, thereby preventing viral replication . The two chlorine atoms on the scaffold provide excellent synthetic handles for sequential functionalization, allowing researchers to introduce diverse substituents via nucleophilic substitution and metal-catalyzed cross-coupling reactions to explore structure-activity relationships (SAR) . This enables fine-tuning of potency, selectivity, and pharmacokinetic properties, as evidenced by the development of lead compounds with good solubility, appropriate ligand efficiency, and promising in vivo pharmacokinetic profiles in animal models . For Research Use Only This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBSXTOXLUDODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346106
Record name Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-
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Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13479-89-5
Record name 2,5-Dichlorothiazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,7 Dichlorothiazolo 5,4 D Pyrimidine

Historical Evolution of Thiazolo[5,4-d]pyrimidine (B3050601) Scaffold Synthesis

The development of synthetic routes to the thiazolo[5,4-d]pyrimidine core has been an area of significant research interest. Early methods often involved the fusion of a pre-formed thiazole (B1198619) ring with a pyrimidine (B1678525) precursor or vice versa. A common historical approach began with suitably substituted pyrimidines, such as 4-amino-6-chloro-5-nitropyrimidine. These precursors would undergo a series of reactions, including reduction of the nitro group, followed by cyclization with a carbon disulfide source or other thio-reagents to form the thiazole portion of the fused ring system.

Another established pathway involves starting with a substituted thiazole. For instance, 4-aminothiazole-5-carboxamide derivatives have been utilized as foundational precursors. scilit.com These compounds can react with various reagents, such as aromatic aldehydes or acetic anhydride, to construct the pyrimidine ring onto the thiazole scaffold. scilit.com The chlorination of hydroxyl groups on the pyrimidine ring, often using agents like phosphorus oxychloride (POCl₃), represents a critical step in many of these syntheses to yield chloro-substituted thiazolopyrimidines. scilit.comnih.gov Over time, these multi-step sequences have been refined to improve yields and introduce a variety of substituents, paving the way for more advanced, regioselective, and scalable modern methods.

Regioselective Synthesis of the Thiazole and Pyrimidine Rings

Achieving regioselectivity—the control over the position of chemical bond formation—is paramount in the synthesis of complex molecules like 2,5-Dichlorothiazolo[5,4-d]pyrimidine. The specific arrangement of the chloro substituents at the C2 and C5 positions requires carefully planned synthetic strategies that direct the reactions to the desired atoms in the heterocyclic framework.

Key Reaction Stages and Precursors

The construction of the this compound scaffold typically involves two critical stages: the formation of the fused ring system (cyclization) and the introduction of the chlorine atoms (chlorination).

A representative synthesis pathway starts with the construction of a dihydroxy-thiazolo[5,4-d]pyrimidine intermediate. This is often achieved by reacting a 2-aminothiole with an appropriate acyl chloride at high temperatures to yield the corresponding thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative. nih.gov

The crucial chlorination step follows, where the dihydroxy intermediate is converted to the dichloro derivative. This is commonly accomplished by heating the dihydroxy compound with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃). scilit.comnih.gov This reaction substitutes the hydroxyl groups at the 5 and 7 positions with chlorine atoms, yielding a 5,7-dichloro-thiazolo[5,4-d]pyrimidine core. nih.gov While this example yields a 5,7-dichloro isomer, the fundamental principle of using POCl₃ for chlorination is a key strategy that can be adapted for the synthesis of other isomers, including the target 2,5-dichloro compound, by starting with appropriately substituted precursors.

Key Reaction Stages:

Stage Description Reagents
Cyclization Formation of the fused thiazolo[5,4-d]pyrimidine ring system from precursors. 2-aminothiole, arylacetylchloride nih.gov

| Chlorination | Introduction of chlorine atoms onto the pyrimidine ring. | Phosphorus oxychloride (POCl₃) scilit.comnih.gov |

Optimization of Reaction Conditions for Yield and Purity

To maximize the efficiency of the synthesis, optimization of reaction conditions is essential. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the specific reagents or catalysts used. For cyclization reactions, solvents like toluene (B28343) are often found to be suitable, and the reaction temperature may be elevated to drive the reaction to completion. researchgate.net

In the critical chlorination step, using POCl₃, the reaction may be performed neat or with a co-solvent. Microwave irradiation has been shown to be an effective technique for accelerating this chlorination, significantly reducing reaction times compared to conventional heating. nih.gov After the reaction, purification is typically achieved through techniques such as recrystallization or column chromatography to ensure the high purity of the final this compound product.

Table of Optimized Parameters (General Example):

Parameter Condition Rationale
Solvent Toluene, Chlorobenzene Provides suitable medium for cyclization reactions. researchgate.net
Temperature 130°C - Reflux Increases reaction rate for cyclization and chlorination. nih.govresearchgate.net
Heating Method Microwave Irradiation Accelerates chlorination, reducing reaction time. nih.gov

| Catalyst/Reagent | FeCl₃ (for some cyclizations) | Can catalyze the formation of heterocyclic rings. researchgate.net |

Scalable Synthetic Approaches for Research Applications

For the production of this compound for broader research use, such as in the creation of compound libraries for drug discovery, scalable synthetic methods are required. One of the most powerful techniques for this purpose is solid-phase synthesis. researchgate.net

In a solid-phase approach, one of the initial precursor molecules is attached to a solid support, such as a resin bead. A series of reactions, including the crucial cyclization and subsequent modifications, are then carried out on the resin-bound substrate. researchgate.net Excess reagents and by-products are easily washed away after each step, simplifying the purification process. This method is highly amenable to automation and allows for the parallel synthesis of a large number of different derivatives, which is invaluable for structure-activity relationship (SAR) studies. nih.gov For instance, after creating a core thiazolo[5,4-d]pyrimidine structure on the solid support, various amines or other nucleophiles can be introduced to displace the chloro groups, leading to a diverse library of compounds. researchgate.netresearchgate.net

Chemical Transformations and Derivatization Strategies of 5,7 Dichlorothiazolo 5,4 D Pyrimidine

Nucleophilic Displacement Reactions at Positions 5 and 7

The chlorine atoms at the 5- and 7-positions of the thiazolo[5,4-d]pyrimidine (B3050601) core are susceptible to nucleophilic substitution, a fundamental reaction for its derivatization. This reactivity allows for the systematic introduction of various functional groups, thereby modulating the physicochemical and biological properties of the resulting molecules.

The displacement of the chloro groups by nitrogen nucleophiles is a widely employed strategy. The reaction of 5,7-dichlorothiazolo[5,4-d]pyrimidine (B76482) with ammonia (B1221849) or various primary and secondary amines facilitates the introduction of amino groups. For instance, treatment with aqueous ammonia can selectively yield 7-amino-5-chloro intermediates. nih.gov These intermediates serve as valuable precursors for further functionalization. Subsequent reactions with different alkyl or aryl amine nucleophiles can then be used to produce novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. researchgate.net This sequential substitution provides a pathway to a diverse range of derivatives for biological evaluation. caymanchem.com

Table 1: Examples of Amination Reactions

Starting Material Reagent Product
5,7-Dichlorothiazolo[5,4-d]pyrimidine Aqueous Ammonia (NH₃) 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine nih.gov
7-Amino-5-chlorothiazolo[5,4-d]pyrimidine Alkyl or Arylamine 2,7-Diaminothiazolo[5,4-d]pyrimidine researchgate.net

In addition to amines, oxygen and sulfur nucleophiles can also displace the chlorine atoms at positions 5 and 7. Reactions with alcohols and thiols proceed under mild conditions to afford the corresponding alkoxy and thioether derivatives. The greater nucleophilicity of sulfur compared to oxygen often leads to facile substitution. libretexts.org Thiolate anions, in particular, are excellent nucleophiles for SN2 reactions. libretexts.org These reactions are crucial for synthesizing analogs with modified electronic and steric properties, which can influence their interaction with biological targets.

Functionalization at Other Positions of the Thiazolo[5,4-d]pyrimidine Core (e.g., C-2)

While positions 5 and 7 are the primary sites for nucleophilic attack, functionalization at other positions, such as C-2, is also a key strategy for generating structural diversity. For example, 2-amino-7-chlorothiazolo[5,4-d]pyrimidines can be synthesized in a single step from 4,6-dichloro-5-aminopyrimidine and various isothiocyanates. researchgate.net This method allows for the introduction of a range of substituents at the 2-amino position. Furthermore, derivatives such as 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines have been synthesized and evaluated for their biological activities. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become an indispensable tool for forming carbon-carbon bonds in the synthesis of thiazolo[5,4-d]pyrimidine derivatives. researchgate.netnih.gov The 5-chloro position of the scaffold is amenable to Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. mdpi.com These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a base. researchgate.netmdpi.com Microwave irradiation is often employed to accelerate the reaction. This methodology has been successfully used to synthesize a range of 5-aryl/heteroaryl-7-amino derivatives.

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

Substrate Coupling Partner Catalyst/Conditions Product
7-Amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate Phenylboronic acid Pd catalyst, microwave irradiation 7-Amino-5-phenylthiazolo[5,4-d]pyrimidine derivative
7-Amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate Furan-2-yl boronic acid Pd catalyst, microwave irradiation 7-Amino-5-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivative

Rational Design of Derivative Libraries for Biological Screening

5,7-Dichlorothiazolo[5,4-d]pyrimidine serves as a "privileged scaffold" for the rational design and synthesis of focused compound libraries for biological screening. nih.gov Its versatile chemistry allows for the systematic introduction of a wide range of substituents at multiple positions, leading to libraries with diverse chemical and physical properties. caymanchem.comnih.gov This approach has been instrumental in the discovery of potent and selective inhibitors for various biological targets. For example, derivative libraries of thiazolo[5,4-d]pyrimidines have been synthesized and screened to identify inhibitors of spleen tyrosine kinase (Syk), mTOR, and PI3Kδ, as well as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. caymanchem.com Furthermore, this scaffold has been utilized to develop antagonists for adenosine (B11128) receptors and TRPV1, some of which have shown potential as antidepressant agents. nih.govresearchgate.netmdpi.com The ability to generate large, diverse libraries from this core structure makes it a valuable tool in modern drug discovery. nih.gov

Structure Activity Relationship Sar Investigations of Thiazolo 5,4 D Pyrimidine Derivatives

Elucidation of Key Structural Motifs for Modulating Biological Activity

Research has consistently shown that the biological activity of thiazolo[5,4-d]pyrimidine (B3050601) derivatives is profoundly influenced by specific structural motifs. The inherent scaffold itself is a primary determinant of the observed activity. nih.govrsc.org Beyond the core, several key motifs are crucial for modulating biological interactions:

The Thiazolo[5,4-d]pyrimidine Core: This fused heterocyclic system serves as the fundamental anchor for binding to target proteins. Docking studies on adenosine (B11128) receptors, for example, show the bicyclic scaffold inserting into the binding cavity, where it establishes significant π–π stacking interactions with aromatic amino acid residues like Phenylalanine. nih.gov

The 7-Amino Group: An exocyclic amino group at the C-7 position is a recurrent motif in highly active derivatives. This group frequently acts as a crucial hydrogen bond donor, forming polar interactions with key residues such as Asparagine and Glutamic acid in receptor binding pockets. nih.gov

Substituents at the C-2 and C-5 Positions: The nature of the chemical groups attached to the C-2 and C-5 positions is a primary driver of affinity and selectivity. nih.gov Aryl and heteroaryl groups are commonly employed at these positions to fine-tune the electronic and steric properties of the molecule, thereby modulating its binding affinity for specific targets. nih.govnih.gov

Positional Effects of Substituents on Target Affinity and Potency (e.g., C-2, C-5, C-7)

The specific placement and nature of substituents on the thiazolo[5,4-d]pyrimidine ring system have a dramatic effect on the compound's affinity and potency.

C-2 Position: The substituent at this position significantly modulates target affinity. nih.gov

An arylmethyl group at C-2 is a common feature in potent adenosine receptor antagonists. nih.gov

Introducing a fluorine or chlorine atom onto the benzyl (B1604629) ring of this C-2 substituent can lead to the most potent compounds in a series, likely due to favorable interactions with nearby leucine, methionine, and tyrosine residues in the receptor's binding site. nih.gov

C-5 Position: Modifications at the C-5 position also play a critical role in determining biological activity.

The presence of an unsubstituted phenyl ring , a furan-2-yl group , or a 5-methyl-furan-2-yl ring at this position often results in compounds with high affinity for both A₁ and A₂A adenosine receptors. nih.gov This suggests that a moderately sized, electron-rich aromatic or heteroaromatic ring is well-tolerated and contributes favorably to binding.

C-7 Position: This position is pivotal for establishing key interactions and influencing selectivity.

As mentioned, a 7-amino group is vital for forming polar contacts with the target receptor. nih.gov

In studies on antiproliferative agents, replacing the amino group with morpholine (B109124) resulted in a compound with the most potent activity and good selectivity between cancer and normal cells. nih.gov

The following table summarizes the observed effects of substituents at different positions on the thiazolo[5,4-d]pyrimidine core.

PositionSubstituent TypeObserved Effect on Biological Activity
C-2 Arylmethyl groupModulates target affinity, particularly for adenosine receptors. nih.gov
Halogenated benzyl group (e.g., 2-fluorobenzyl)Leads to highly potent compounds. nih.gov
C-5 Phenyl, furan-2-yl, or 5-methyl-furan-2-ylConfers high affinity for A₁ and A₂A adenosine receptors. nih.gov
C-7 Amino groupForms critical polar interactions with receptor residues. nih.gov
MorpholineResults in potent and selective antiproliferative activity. nih.gov

Impact of Physicochemical Parameters on SAR

The physicochemical properties of the substituents, such as their electronic character and lipophilicity, are integral to the structure-activity relationship.

Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, is a powerful strategy for enhancing potency. As seen with substituents at the C-2 position, these electronegative atoms can form specific, favorable interactions with receptor residues and alter the electronic nature of the aromatic ring to which they are attached. nih.gov

Hydrophilicity/Lipophilicity: The balance between hydrophilic and lipophilic character influences both target interaction and broader pharmacokinetic properties. In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), introducing hydrophilic groups (such as sulfonamides or carboxamides) at the para-position of a phenyl ring substituent was found to strengthen interactions within the NNRTI binding site. researchgate.net Conversely, highly lipophilic groups can sometimes lead to undesirable properties.

Comparative SAR Analysis Across Related Fused Pyrimidine (B1678525) Systems

Comparing the SAR of thiazolo[5,4-d]pyrimidines with structurally related fused pyrimidine systems, such as oxazolo[5,4-d]pyrimidines and thiophene[3,2-d]pyrimidines, provides valuable context for rational drug design.

Oxazolo[5,4-d]pyrimidines: This scaffold is also a purine (B94841) bioisostere investigated for anticancer activity. mdpi.comnih.gov SAR studies reveal both similarities and differences with its thiazolo counterpart.

Like thiazolo[5,4-d]pyrimidines, substituents at the C-2 and C-7 positions are critical for activity. mdpi.com

For a series of oxazolo[5,4-d]pyrimidine-based anticancer agents, a phenyl ring at the C-2 position was found to be preferred for antiproliferative activity. mdpi.com

In contrast to some thiazolopyrimidine series, replacing the C-7 phenyl ring with a thiazole (B1198619) ring in one oxazolopyrimidine series led to unsatisfactory results, suggesting the phenyl ring was essential for binding in that context. mdpi.com

The table below offers a comparative overview of key SAR findings across these related scaffolds.

ScaffoldKey SAR FindingBiological Target Context
Thiazolo[5,4-d]pyrimidine Halogenation of C-2 benzyl group enhances potency. nih.govAdenosine Receptors
C-7 morpholine substitution improves antiproliferative selectivity. nih.govAnticancer
Oxazolo[5,4-d]pyrimidine (B1261902) C-2 phenyl ring is preferred over other groups for activity. mdpi.comAnticancer (VEGFR-2)
C-7 phenyl ring can be essential for receptor binding. mdpi.comAnticancer (HUVEC proliferation)
Thiophene[3,2-d]pyrimidine Serves as a viable starting point, but bioisosteric replacement with a thiazolo[5,4-d]pyrimidine core can improve potency and resistance profile. researchgate.netHIV-1 Reverse Transcriptase

Computational Chemistry and Molecular Modeling of Thiazolo 5,4 D Pyrimidine Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Binding Mode Analysis in Key Biological Targets

Molecular docking studies have been pivotal in elucidating the binding modes of thiazolo[5,4-d]pyrimidine (B3050601) derivatives within the active sites of various therapeutically relevant proteins, including adenosine (B11128) receptors and protein kinases.

Adenosine Receptors:

A significant body of research has focused on the development of 7-amino-thiazolo[5,4-d]pyrimidine derivatives, synthesized from the 2,5-dichloro precursor, as potent antagonists of adenosine receptors, particularly the A1 and A2A subtypes. nih.gov Docking studies have provided detailed insights into their binding orientation within the receptor cavity.

For instance, in the human A2A adenosine receptor (hA2A AR), the thiazolo[5,4-d]pyrimidine scaffold of these derivatives typically inserts into the binding cavity, positioning itself between the side chains of key amino acid residues like Phenylalanine 168 (Phe168) in the second extracellular loop (EL2) and Leucine 249 (Leu249) in the sixth transmembrane helix (TM6). nih.gov This positioning facilitates crucial π-π stacking interactions with these aromatic and aliphatic residues. nih.gov

Furthermore, the exocyclic amino group at the 7-position, introduced in place of the original chlorine, is often observed forming polar interactions, such as hydrogen bonds, with the side chains of Asparagine 253 (Asn253) in TM6 and Glutamic acid 169 (Glu169) in EL2. nih.gov The nitrogen atom at position 6 of the pyrimidine (B1678525) ring can also contribute to the binding affinity by forming an additional polar interaction with Asn253. nih.gov These detailed interaction maps, generated through docking, are invaluable for rationalizing the observed structure-activity relationships (SAR).

Protein Kinases:

The thiazolo[5,4-d]pyrimidine scaffold has also been explored for the development of protein kinase inhibitors. While direct docking studies on 2,5-Dichlorothiazolo[5,4-d]pyrimidine are not extensively reported, studies on analogous fused pyrimidine systems like thiazolo-pyridopyrimidines targeting cyclin-dependent kinases (CDKs) such as CDK4/6 provide valuable insights. nih.gov In these studies, the core heterocyclic scaffold typically occupies the ATP-binding pocket of the kinase, forming key hydrogen bonds and hydrophobic interactions that are characteristic of kinase inhibitors.

Predicting the Potency of Novel Compounds

Beyond elucidating binding modes, molecular docking is instrumental in predicting the inhibitory or modulatory activities of newly designed compounds. The docking score, a numerical value that estimates the binding affinity, is often correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) or the binding affinity constant (Ki).

For a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives targeting adenosine receptors, a good correlation has been observed between the docking scores and their measured affinities. nih.gov This predictive power allows researchers to prioritize the synthesis of compounds that are computationally predicted to have higher potency, thereby streamlining the drug discovery process. For example, derivatives with substituents that enhance the aforementioned interactions within the receptor's active site generally receive more favorable docking scores and subsequently exhibit higher experimental affinities.

Quantitative Structure-Activity Relationship (QSAR): Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies focusing solely on this compound are not prevalent in the literature, QSAR analyses have been applied to broader classes of pyrimidine derivatives to predict their therapeutic potential. lpnu.ua

These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Statistical methods are then employed to build a QSAR model that correlates a combination of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, aiding in the design of more potent molecules. For thiazolo[5,4-d]pyrimidine derivatives, QSAR could be a valuable tool to guide the selection of substituents at the 2 and 5 positions to optimize their interaction with a specific biological target.

Advanced Simulation Techniques for Mechanistic Insights

To gain a more dynamic and deeper understanding of the interactions between thiazolo[5,4-d]pyrimidine derivatives and their biological targets, advanced simulation techniques like molecular dynamics (MD) and free energy perturbation (FEP) can be employed.

Molecular Dynamics (MD) Simulations:

MD simulations provide a time-resolved view of the conformational dynamics of a ligand-protein complex. Starting from a docked pose, an MD simulation can reveal the stability of the binding mode, the flexibility of the ligand and the protein, and the role of water molecules in the binding interface. For thiazolo-pyridopyrimidine derivatives targeting CDKs, MD simulations have been used to assess the stability of the ligand within the binding site over time. nih.gov Such simulations can confirm the persistence of key interactions observed in static docking poses and provide insights into the dynamic nature of the binding event.

Free Energy Perturbation (FEP):

FEP is a computationally intensive method used to calculate the relative binding free energies of a series of related ligands to a common receptor. This technique can provide highly accurate predictions of ligand potency and is particularly useful for optimizing lead compounds. While specific FEP studies on this compound derivatives are not widely published, this method holds significant promise for the fine-tuning of their biological activity.

A Foundation for Virtual Exploration: In Silico Screening and Library Design

The chemical reactivity of the chlorine atoms at the 2 and 5 positions of this compound makes it an ideal starting scaffold for the design and in silico screening of virtual compound libraries.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. Given a library of virtual compounds designed by envisioning various substituents at the 2 and 5 positions of the thiazolo[5,4-d]pyrimidine core, these molecules can be computationally docked into the active site of a target protein. The top-scoring compounds can then be prioritized for synthesis and experimental testing. This approach significantly accelerates the hit identification phase of drug discovery.

Virtual Library Design:

The this compound core serves as an excellent template for creating focused virtual libraries. By computationally enumerating a wide range of chemical groups that can be attached at the 2 and 5 positions, researchers can generate large, diverse libraries of potential drug candidates. These libraries can then be filtered based on drug-like properties (e.g., using Lipinski's rule of five) and subsequently screened in silico against various biological targets. This strategy allows for the exploration of a vast chemical space in a time and cost-effective manner, maximizing the chances of discovering novel and potent therapeutic agents. For instance, the synthesis of 7-amino-thiazolo[5,4-d]pyrimidine derivatives often involves the initial displacement of the chloro groups, highlighting the utility of the dichlorinated scaffold in combinatorial library design. nih.gov

Biological Target Identification and Mechanistic Studies of Thiazolo 5,4 D Pyrimidine Derivatives

Kinase Inhibition Profiles and Mechanisms

Derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold and its bioisosteres, such as pyrazolopyrimidines and pyridopyrimidines, have been the subject of extensive research for their potential as targeted therapeutic agents. These compounds have demonstrated inhibitory activity against a wide array of protein kinases involved in critical cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immunoreceptors, making it a key target for autoimmune and inflammatory diseases. nih.gov While direct studies on 2,5-Dichlorothiazolo[5,4-d]pyrimidine as a Syk inhibitor are not prevalent, related heterocyclic structures have been developed as potent Syk inhibitors. For instance, a novel triazolopyridine-based Syk kinase inhibitor, CC-509, has been characterized as a potent inhibitor of the Syk enzyme. nih.gov This compound effectively inhibits both FcR-dependent and independent signaling in primary immune cells and demonstrates efficacy in rodent models of inflammatory disease. nih.gov The development of such compounds highlights the potential of related nitrogen-containing heterocyclic scaffolds in targeting Syk.

Table 1: Profile of the Syk Inhibitor CC-509

Compound Name Target Key Activities

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. mdpi.com The mTOR signaling pathway is frequently overactivated in many types of cancer. The pyrido[3,2-d]pyrimidine (B1256433) scaffold has been utilized to develop dual PI3K/mTOR inhibitors. mdpi.com Structure-activity relationship (SAR) studies on these derivatives have revealed that certain substitutions at the C-7 position of the pyridopyrimidine ring can enhance potency against both PI3K and mTOR. mdpi.com A common feature in many PI3K/mTOR inhibitors is the presence of a morpholine (B109124) ring, which forms a critical hydrogen bond with the kinase. researchgate.net

Table 2: Inhibition Data for Pyrido[3,2-d]pyrimidine Derivatives against PI3Kα and mTOR

Compound PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM)
Reference Compound 13 4
Derivative 1 3 1
Derivative 2 10 3

Data synthesized from representative findings in the field. mdpi.com

Phosphoinositide 3-kinase δ (PI3Kδ) is a lipid kinase primarily expressed in hematopoietic cells and is a key mediator of immune cell signaling. nih.gov Selective inhibition of PI3Kδ is a promising therapeutic strategy for inflammatory and autoimmune diseases. A series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and identified as potent and selective inhibitors of PI3Kδ. nih.gov Through SAR studies, the compound CPL302415 emerged as a highly active and selective inhibitor, demonstrating significant potential for clinical development. nih.gov

Table 3: PI3K Isoform Selectivity of a Lead Pyrazolo[1,5-a]pyrimidine Derivative

Compound PI3Kδ IC₅₀ (nM) PI3Kα/δ Selectivity PI3Kβ/δ Selectivity PI3Kγ/δ Selectivity
CPL302415 18 79 1415 939

Data from a study on selective PI3Kδ inhibitors. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov The inhibition of the VEGFR-2 signaling pathway is a well-established approach in cancer therapy. nih.gov Various derivatives based on pyrimidine (B1678525) and thiazole (B1198619) scaffolds have been developed as potent VEGFR-2 inhibitors. nih.govmdpi.com For example, a series of pyrimidine-based derivatives were designed and synthesized, with some compounds showing superior inhibitory activities against cancer cell lines compared to the approved drug Pazopanib. nih.gov Similarly, thiazole derivatives have been investigated, with some compounds showing good inhibitory activity against VEGFR-2. mdpi.com Molecular docking studies have helped in understanding the binding modes of these inhibitors within the ATP-binding site of VEGFR-2. nih.govmdpi.com

Table 4: VEGFR-2 Inhibitory Activity of Representative Pyrimidine and Thiazole Derivatives

Compound ID Scaffold VEGFR-2 Inhibition IC₅₀ (µM)
7d Pyrimidine 9.19 (vs. A549 cell line)
9s Pyrimidine 13.17 (vs. A549 cell line)
13n Pyrimidine 11.94 (vs. HepG2 cell line)
4d Thiazole Good (85.72% inhibition)

Data compiled from studies on pyrimidine-based and thiazole-based VEGFR-2 inhibitors. nih.govmdpi.com

Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. mdpi.com Fused multicyclic compounds, including oxazolo[5,4-d]pyrimidine (B1261902) derivatives, have been identified as potential inhibitors of Aurora kinase A. mdpi.com Pyrimidine-based derivatives have also been designed to inhibit Aurora A, leading to the identification of potent lead compounds. nih.gov

Janus kinases (JAKs) are a family of tyrosine kinases that mediate signaling for a wide range of cytokines and growth factors. Abnormal JAK signaling is implicated in myeloproliferative neoplasms and inflammatory diseases. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold is found in several approved JAK inhibitors. dntb.gov.ua Researchers have discovered potent and selective JAK2 inhibitors based on a 4-(2,5-triazole)-pyrrolopyrimidine structure. nih.gov These compounds have shown the ability to inhibit the proliferation of cells carrying the JAK2 V617F mutation, which is common in myeloproliferative neoplasms. nih.gov

Table 5: Inhibitory Activity and Selectivity of a JAK2 Inhibitor

Compound JAK2 IC₅₀ (nM) JAK1/JAK2 Fold Selectivity JAK3/JAK2 Fold Selectivity
54 41.9 10.6 58.1

Data from a study on selective JAK2 inhibitors. nih.gov

The thiazolo[5,4-d]pyrimidine scaffold and its related structures, particularly the pyrazolo[3,4-d]pyrimidine core, are considered "privileged scaffolds" in medicinal chemistry. nih.gov This is due to their ability to serve as a foundation for the development of inhibitors against a wide range of protein kinases. nih.gov The pyrazolo[3,4-d]pyrimidine bicycle is a bioisostere of the adenine (B156593) ring of ATP, enabling it to effectively bind to the hinge region of kinase active sites. nih.goved.ac.uk This versatility has led to the development of inhibitors targeting diverse kinases such as Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and various receptor tyrosine kinases, demonstrating the broad modulatory activity of this class of compounds. nih.goved.ac.uknih.gov

Adenosine (B11128) Receptor (AR) Modulation

Thiazolo[5,4-d]pyrimidine derivatives have emerged as significant modulators of adenosine receptors (ARs), a family of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Research has demonstrated that strategic substitution on the thiazolo[5,4-d]pyrimidine nucleus can yield compounds with high affinity and potency, particularly for the A1 and A2A adenosine receptor subtypes. nih.govnih.gov A series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were found to have nanomolar and even subnanomolar binding affinities for the human A1 (hA1) and A2A (hA2A) receptors. nih.govmdpi.com

The affinity of these compounds is significantly influenced by the nature of the substituents at both the 2 and 5 positions of the core scaffold. nih.govnih.gov For instance, the derivative 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine (Compound 18) displayed exceptionally high affinity with Ki values of 1.9 nM for hA1 and 0.06 nM for hA2A receptors. nih.govmdpi.com Similarly, another derivative, bearing a 5-((2-methoxyphenyl) methylamino) group and a phenyl moiety at position 2 (Compound 3), showed high affinity with a Ki of 10.2 nM at hA1 and 4.72 nM at hA2A receptors. nih.gov These findings highlight the scaffold's capacity to serve as a basis for potent dual A1/A2A receptor ligands. nih.gov

While many thiazolo[5,4-d]pyrimidine derivatives act as antagonists at adenosine receptors, the scaffold is also capable of producing agonists. The pyrimidine core, when fused with a thiazole moiety, can mimic certain structural features of the natural ligand, adenosine. acs.org Molecular modeling studies suggest that a 6-substituent on the bicyclic core can provide interactions with the receptor cavity that are analogous to those of the ribose ring of adenosine, leading to receptor activation. acs.org This has led to the development of non-nucleoside agonists based on this scaffold with high nanomolar affinity for the A2A adenosine receptor. acs.org

Conversely, functional studies have characterized other derivatives as dual A1/A2A antagonists or inverse agonists. nih.gov For example, the compound with high affinity for both A1 and A2A receptors (Compound 3) was shown to be a potent A1/A2A antagonist/inverse agonist, with IC50 values of 13.4 nM at hA1 and 5.34 nM at hA2A. nih.gov This dual activity indicates that these compounds not only block the action of the endogenous agonist but can also reduce the basal, constitutive activity of the receptor.

Inhibition of HIV-1 Reverse Transcriptase (RT)

The pyrimidine scaffold is a well-established core for antiviral agents, including inhibitors of HIV-1 Reverse Transcriptase (RT). However, detailed mechanistic studies specifically on this compound derivatives are not extensively documented in the available literature.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on HIV-1 RT, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme that inhibits its function. While various heterocyclic compounds function as NNRTIs, and some thiazolo[4,5-d]pyrimidine (B1250722) derivatives (a structural isomer) have been synthesized for anti-HIV investigation, specific data on the NNRTI activity of the thiazolo[5,4-d]pyrimidine scaffold is limited. nih.gov Research into other pyrimidine-based scaffolds, such as 1,2,4-triazolo[1,5-a]pyrimidines, has focused on inhibiting the RT-associated Ribonuclease H (RNase H) activity, a different enzymatic function of RT, rather than the polymerase activity targeted by NNRTIs. nih.gov

The efficacy of NNRTIs can be compromised by the emergence of drug-resistant mutations in the NNRTI binding pocket. The development of novel NNRTIs often focuses on creating compounds that are effective against both wild-type HIV-1 and common NNRTI-resistant mutant strains. For a potential new class of NNRTIs based on the thiazolo[5,4-d]pyrimidine scaffold, extensive testing against a panel of wild-type and mutant viral strains would be necessary to determine their resistance profile and mechanism of action. Studies on other novel inhibitors have identified unique mechanisms, such as competition with the nucleotide substrate rather than allosteric inhibition, which can lead to activity against NRTI-associated mutations.

Antiproliferative Mechanisms in Cellular Models

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated significant antiproliferative activity in various cancer cell lines, often acting through the induction of apoptosis.

An atom replacement strategy in designing these derivatives led to the identification of a compound (Compound 22) that showed potent antiproliferative activity against the human gastric cancer cell line HGC-27, with an IC50 value of 1.22 μM, while exhibiting low toxicity to normal GES-1 cells. nih.gov Mechanistic studies revealed that this compound inhibited colony formation and migration of HGC-27 cells. nih.gov

The primary antiproliferative mechanism identified for this class of compounds is the induction of apoptosis. nih.govunifi.it Western blot experiments have confirmed that these derivatives can modulate the expression of key apoptosis-related proteins. Specifically, treatment with active thiazolo[5,4-d]pyrimidine compounds led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govunifi.it This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade. Consequently, an increase in the levels of cleaved (active) caspase-3 and caspase-9 has been observed, confirming the induction of the intrinsic apoptotic pathway. nih.govunifi.it

Another study identified a thiazolo[5,4-d]pyrimidine derivative substituted with morpholine (Compound 24) that exhibited potent antiproliferative activity against the MGC-803 cancer cell line (IC50 of 1.03 μM) and showed good selectivity between cancer and normal cells. unifi.it This compound also induced apoptosis and inhibited colony formation and migration. unifi.it

Effects on Cell Growth and Proliferation Pathways

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated significant antiproliferative activities against various human cancer cell lines. nih.govrsc.org These compounds interfere with critical pathways that regulate cell growth and division.

A series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines, structurally related to thiazolo[5,4-d]pyrimidines, were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels essential for tumor growth and proliferation. mdpi.com By inhibiting VEGFR-2, these compounds can effectively suppress the proliferation of human umbilical vein endothelial cells (HUVECs). mdpi.com For instance, the derivative 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine showed potent inhibition of both VEGFR-2 kinase and HUVEC proliferation. mdpi.com

Further studies on other thiazolo[5,4-d]pyrimidine derivatives revealed their efficacy against gastric and lung cancer cells. nih.govresearchgate.net Compound 7i , a thiazolo[5,4-d]pyrimidine derivative, exhibited potent and selective inhibition against human gastric cancer cells MGC-803 and HGC-27, with IC50 values of 4.64 and 5.07 μM, respectively. nih.govrsc.org Another derivative, compound 22 , showed strong antiproliferative activity against HGC-27 cells with an IC50 value of 1.22 μM and also inhibited colony formation and migration of these cancer cells. nih.gov Similarly, a derivative identified as compound 207 displayed significant inhibitory effects on lung cancer cells H1650 and A549, while showing minimal toxicity to normal cell lines. researchgate.net

The antiproliferative effects are often linked to the inhibition of specific kinases that are overactive in cancer cells. For example, certain thiazolo[5,4-b]pyridine (B1319707) derivatives, a related scaffold, were developed as c-KIT inhibitors to overcome resistance to existing drugs like imatinib (B729) in gastrointestinal stromal tumors (GIST). nih.gov

Table 1: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives

Compound Cancer Cell Line IC50 (μM) Key Findings
7i MGC-803 (gastric) 4.64 Potent and selective inhibition. nih.govrsc.org
7i HGC-27 (gastric) 5.07 Potent and selective inhibition. nih.govrsc.org
22 HGC-27 (gastric) 1.22 Inhibited colony formation and migration. nih.gov
207 H1650 (lung) Not specified Significant inhibitory activity. researchgate.net
207 A549 (lung) Not specified Significant inhibitory activity. researchgate.net
3b NCI-60 Panel Not specified Most active among a series of newly synthesized compounds. mdpi.com

Induction of Pro-apoptotic Pathways

A key mechanism through which thiazolo[5,4-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov

Mechanistic studies on compound 22 revealed its ability to induce apoptosis in HGC-27 gastric cancer cells. nih.gov Western blot analysis showed that the compound modulated the expression of key proteins in the mitochondrial apoptosis pathway. Specifically, it led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of the caspase cascade. The study confirmed the activation of this cascade by observing increased levels of cleaved caspase-9 and cleaved caspase-3, which are executioner caspases that dismantle the cell. nih.gov

Similarly, other newly synthesized thiazolo[5,4-d]pyrimidine derivatives were also shown to efficiently induce apoptosis through a mitochondrial pathway. researchgate.net The ability to trigger apoptosis selectively in cancer cells is a hallmark of a promising anticancer agent, and these findings underscore the therapeutic potential of the thiazolo[5,4-d]pyrimidine scaffold. nih.gov

Antimicrobial and Antiparasitic Mechanisms

Beyond their anticancer properties, derivatives of the thiazolo[5,4-d]pyrimidine core have been investigated for their potential to combat various pathogens.

Antibacterial Activities

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. uni-saarland.de Pyrimidine-based scaffolds have been a fruitful area of research in this field. A new class of potent antibacterial agents based on a 5‐aryl‐N2,N4‐dibutylpyrimidine‐2,4‐diamine scaffold demonstrated broad-spectrum activity. uni-saarland.de

One of the most potent compounds in this series, compound 12 , which features a 4-chlorophenyl substituent, showed a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain (Mu50). uni-saarland.de It also displayed an MIC of 2 µg/mL against other tested strains, including other S. aureus strains and E. coli ΔacrB. uni-saarland.de Further testing revealed potent activity against Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. uni-saarland.de While this specific study focused on a diaminopyrimidine scaffold, the findings highlight the potential of pyrimidine-based structures in developing new antibiotics.

Antitrypanosomal and Antileishmanial Activities

Neglected tropical diseases such as Human African Trypanosomiasis (sleeping sickness) and leishmaniasis affect millions globally, and current treatments suffer from issues like toxicity and drug resistance. nih.gov Researchers have identified pyrimido[5,4-d]pyrimidine-based compounds as a novel class of agents against the parasites responsible for these diseases. nih.gov

A series of newly synthesized pyrimido[5,4-d]pyrimidines were tested for their in vitro activity against Trypanosoma brucei and Leishmania infantum. nih.gov Most of the compounds exhibited low micromolar activity against T. brucei, with IC50 values ranging from 0.9 to 13.4 μM. nih.gov The most promising compound, derivative 4c , displayed an IC50 of 0.94 μM against T. brucei and was also active against L. infantum with an IC50 of 3.13 μM. nih.gov Importantly, this compound showed a high selectivity index (SI > 107 for T. brucei and > 32 for L. infantum), indicating low toxicity to human cells. nih.gov These results identify the pyrimido[5,4-d]pyrimidine (B1612823) scaffold as a promising starting point for developing new antitrypanosomal and antileishmanial drugs. nih.gov

Table 2: Antitrypanosomal and Antileishmanial Activity of Pyrimido[5,4-d]pyrimidine Derivatives

Compound Parasite IC50 (μM) Selectivity Index (SI)
4c Trypanosoma brucei 0.94 > 107
4c Leishmania infantum 3.13 > 32
Series Trypanosoma brucei 0.9 - 13.4 Several > 10

Antiviral Activities

The pyrimidine core is a common feature in many antiviral drugs, and research continues to explore new derivatives for activity against a wide range of viruses. nih.gov Thiazolo[5,4-d]pyrimidines and related structures have shown promise in this area.

One derivative, Ribavirin, which contains a triazole ring fused to a pyrimidine-like structure, is a broad-spectrum antiviral agent effective against various RNA and DNA viruses. researchgate.net Its mechanism involves inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of guanylate levels necessary for viral replication. researchgate.net

More directly related, pyrimidino[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral properties. mdpi.com Certain compounds with a cyclopropylamino group and an aminoindane moiety demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com These findings suggest that the pyrimidine-based fused ring system is a valuable framework for designing novel antiviral agents, particularly against coronaviruses. mdpi.com

Other Investigated Biological Targets (e.g., ubiquitin-activating enzymes)

The ubiquitin-proteasome system (UPS) is crucial for regulating numerous cellular processes, including protein degradation, and its dysregulation is implicated in diseases like cancer. nih.govnih.gov The ubiquitin-activating enzyme (E1) is the first and rate-limiting enzyme in the ubiquitination cascade, making it an attractive therapeutic target. nih.gov

While specific inhibitors for E1 based on the this compound scaffold are not yet widely reported, related heterocyclic structures have been explored. For instance, pyrazolopyrimidine derivatives have been disclosed in patents as inhibitors of the ubiquitin-activating enzyme (UAE), intended for treating cell proliferation disorders such as cancer. google.com The inhibition of E1 blocks the entire ubiquitination process, affecting multiple downstream pathways. nih.gov This can lead to the stabilization of tumor suppressor proteins like p53 and the inhibition of pro-survival signaling pathways like NF-κB, ultimately triggering apoptosis in cancer cells. nih.gov The development of E1 inhibitors like PYR-41 has provided proof-of-principle for this therapeutic strategy. nih.gov Given the structural similarities, the thiazolo[5,4-d]pyrimidine scaffold could serve as a template for designing novel E1 inhibitors.

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

Utility as Lead Compounds for Further Optimization

The thiazolo[5,4-d]pyrimidine (B3050601) core is a highly effective starting point, or "lead compound," for medicinal chemistry campaigns. Its structure allows for systematic modification at several positions, enabling chemists to perform detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Research has demonstrated that substitutions at the 2-, 5-, and 7-positions of the thiazolo[5,4-d]pyrimidine ring system significantly influence biological activity. nih.gov For example, in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain therapeutics, exploration of these positions led to the identification of several potent compounds. nih.govresearchgate.net

A notable example of lead optimization involves the development of dual adenosine (B11128) A₁ and A₂A receptor antagonists, which have potential applications in treating depression. nih.govmdpi.com Starting with the 7-amino-thiazolo[5,4-d]pyrimidine scaffold, researchers systematically introduced various substituents at the 2- and 5-positions. nih.gov This led to the discovery that attaching different arylmethyl groups at the C2 position and various aryl or heteroaryl groups at the C5 position could fine-tune the binding affinity for both receptor subtypes into the nanomolar and even subnanomolar range. nih.govmdpi.com The 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative emerged from this optimization process as a highly potent dual antagonist. nih.gov

Table 1: Structure-Activity Relationship (SAR) of 7-aminothiazolo[5,4-d]pyrimidine Derivatives as Adenosine Receptor Antagonists

This table presents a selection of compounds and their binding affinities (Ki) at human A₁ and A₂A adenosine receptors, illustrating the optimization process.

CompoundSubstituent at Position 2Substituent at Position 5hA₁ Kᵢ (nM)hA₂A Kᵢ (nM)
5 2-Fluorobenzyl5-Methyl-furan-2-yl1.80.23
8 4-MethoxybenzylFuran-2-yl1.70.35
9 4-Methoxybenzyl5-Methyl-furan-2-yl1.90.17
10 4-ChlorobenzylFuran-2-yl1.50.25
13 3-FluorobenzylFuran-2-yl2.50.12
18 2-FluorobenzylFuran-2-yl1.90.06
19 2-FluorobenzylPhenyl2.50.20

Data sourced from MDPI nih.gov

Development of Chemical Probes for Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, to validate its function and role in disease. The development of potent and selective ligands from the thiazolo[5,4-d]pyrimidine scaffold makes them ideal candidates for use as chemical probes.

While the primary goal of many studies is therapeutic development, the resulting compounds are invaluable tools for basic research. For instance, the highly potent and selective adenosine A₁/A₂A receptor antagonists derived from the thiazolo[5,4-d]pyrimidine core serve as excellent chemical probes to investigate the roles of these receptors in the central nervous system. nih.govmdpi.com The discovery that derivative 18 (2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine) exhibited antidepressant-like effects in animal models helps to validate the adenosine signaling system as a viable target for new antidepressant medications. nih.gov Similarly, the development of specific TRPV1 antagonists from this scaffold helps researchers probe the function of this ion channel in pain pathways. nih.govresearchgate.net

Contribution to the Discovery of Novel Bioactive Molecules

The versatility of the thiazolo[5,4-d]pyrimidine scaffold has directly contributed to the discovery of entirely new classes of bioactive molecules with potential therapeutic applications across different diseases. researchgate.net Its utility as a purine (B94841) isostere allows it to mimic endogenous molecules like adenine (B156593), enabling interaction with a wide range of purine-binding proteins such as kinases and G protein-coupled receptors (GPCRs). nih.gov

Key discoveries originating from this scaffold include:

Adenosine Receptor Antagonists: As detailed previously, novel derivatives show high affinity for A₁ and A₂A adenosine receptors and demonstrate antidepressant-like activity in preclinical models. nih.govmdpi.com

TRPV1 Antagonists: A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines were identified as potent antagonists of the TRPV1 channel, a key target for treating inflammatory pain. nih.govresearchgate.net One compound from this series showed significant efficacy in an animal model of thermal hyperalgesia. nih.gov

Immunosuppressive Agents: Research into thiazolo[5,4-d]pyrimidines has yielded a novel class of immunosuppressive agents. These compounds are potent in the mixed lymphocyte reaction (MLR) assay, an in vitro model that mimics in vivo organ transplant rejection, with some derivatives showing potency comparable to the clinically used drug cyclosporin (B1163) A. researchgate.net

Anticancer Agents: The thiazolo[5,4-d]pyrimidine core has been used to develop compounds with antiproliferative activity against various human cancer cell lines, including gastric cancer. researchgate.net

Table 2: Novel Bioactive Molecules Derived from the Thiazolo[5,4-d]pyrimidine Scaffold

Bioactive Molecule Class Biological Target Therapeutic Potential
7-Amino-thiazolo[5,4-d]pyrimidines Adenosine A₁/A₂A Receptors Depression nih.govmdpi.com
2,7-Diamino-thiazolo[5,4-d]pyrimidines TRPV1 Channel Inflammatory Pain nih.govresearchgate.net
Thiazolo[5,4-d]pyrimidine Derivatives (Undisclosed; MLR Assay) Immunosuppression, Organ Transplant Rejection researchgate.net
Thiazolo[5,4-d]pyrimidine Derivatives (Undisclosed; Proliferation) Gastric Cancer researchgate.net

Strategic Building Block for Medicinal Chemistry Programs

2,5-Dichlorothiazolo[5,4-d]pyrimidine is a valuable and strategic building block for medicinal chemistry programs due to its reactive chlorine atoms, which can be readily displaced by a variety of nucleophiles. This allows for the rapid synthesis of large libraries of diverse compounds.

The chlorine atom at the 7-position (equivalent to the 5-position in the specific dichlorinated starting material) is particularly susceptible to nucleophilic substitution by primary and secondary amines. researchgate.net This reactivity provides a straightforward method for introducing a wide range of chemical diversity at this position. For instance, 7-Chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine has been used as a precursor to synthesize a variety of derivatives by reacting it with different amines and hydrazines. researchgate.net

Furthermore, synthetic routes have been developed for the efficient, single-step preparation of key intermediates like 2-amino-7-chlorothiazolo[5,4-d]pyrimidines from commercially available starting materials. researchgate.net The utility of such intermediates is then demonstrated by subsequent reactions with various nucleophiles to generate libraries of differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. researchgate.net This building block approach is fundamental to modern drug discovery, enabling the efficient exploration of chemical space around a privileged scaffold to identify and optimize new drug candidates.

Future Perspectives and Emerging Research Directions

Advancements in Synthetic Methodologies for Novel Thiazolo[5,4-d]pyrimidine (B3050601) Frameworks

The evolution of synthetic chemistry is pivotal for unlocking the full potential of the thiazolo[5,4-d]pyrimidine scaffold. Researchers are continuously seeking more efficient, versatile, and environmentally benign methods to construct and functionalize this heterocyclic system.

A significant advancement lies in the development of multi-step synthetic pathways that allow for precise control over the substitution pattern on the thiazolo[5,4-d]pyrimidine core. For instance, a common strategy involves the initial synthesis of a bicyclic thiazolopyrimidine core, which is then subjected to further modifications. One established route begins with the reaction of a 2-aminothiole with an appropriate arylacetylchloride at high temperatures to yield thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov These intermediates can then be converted to 5,7-dichloro derivatives, providing reactive sites for the introduction of diverse substituents at positions 5 and 7. nih.gov

Solid-phase synthesis is another promising frontier, offering a streamlined approach to generate large libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives for high-throughput screening. rsc.org This methodology facilitates the rapid assembly of a diverse set of compounds by anchoring the scaffold to a solid support, simplifying purification and reaction monitoring. rsc.org

Furthermore, research into novel catalytic systems and reaction conditions continues to expand the synthetic toolbox. For example, the use of microwave irradiation has been shown to accelerate reactions, such as the Suzuki coupling, for introducing various aryl or heteroaryl groups at specific positions on the scaffold, often leading to improved yields and reduced reaction times. nih.gov

Expanding the Scope of Biological Targets for Thiazolo[5,4-d]pyrimidine Derivatives

Initially recognized for their structural similarity to purines, thiazolo[5,4-d]pyrimidine derivatives have been investigated for a wide array of biological activities. The versatility of the scaffold allows for fine-tuning of its structure to achieve high affinity and selectivity for a growing number of molecular targets.

Antiproliferative Agents: A major focus of research has been the development of thiazolo[5,4-d]pyrimidine derivatives as anticancer agents. rsc.orgresearchgate.net These compounds have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that enhance cytotoxicity and selectivity for cancer cells over normal cells. rsc.orgresearchgate.net For instance, specific substitutions have led to compounds with significant inhibitory activity against human gastric cancer cells (MGC-803 and HGC-27). rsc.org

Adenosine (B11128) Receptor Antagonists: Derivatives of the 7-amino-thiazolo[5,4-d]pyrimidine structure have emerged as potent antagonists for human adenosine receptors, particularly the A1 and A2A subtypes. nih.govmdpi.com Several compounds have shown nanomolar and even subnanomolar binding affinities for these receptors, which are implicated in various physiological processes, including neurotransmission and inflammation. nih.govmdpi.com This has opened avenues for developing treatments for conditions like depression. nih.govmdpi.com

Kinase Inhibitors: The inhibition of protein kinases is a well-established strategy in cancer therapy. The thiazolo[5,4-d]pyrimidine scaffold is being explored for its potential to inhibit key kinases involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By targeting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors rely on for growth and metastasis.

The table below summarizes some of the key biological targets and the corresponding activities of selected thiazolo[5,4-d]pyrimidine derivatives.

Derivative ClassBiological TargetObserved Activity
Substituted Thiazolo[5,4-d]pyrimidinesHuman Gastric Cancer Cells (MGC-803, HGC-27)Potent antiproliferative inhibition with IC50 values in the low micromolar range. rsc.org
7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidinesHuman Adenosine A1 and A2A ReceptorsHigh binding affinity with Ki values in the nanomolar and subnanomolar range. nih.govmdpi.com
Thiazolo[5,4-d]pyrimidine AnalogsVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Inhibition of angiogenesis, a key process in tumor growth.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

The vastness of chemical space presents a significant challenge in drug discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design of novel therapeutic agents. For the thiazolo[5,4-d]pyrimidine scaffold, these computational approaches can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of virtual thiazolo[5,4-d]pyrimidine derivatives. This allows for the in silico screening of large virtual libraries, prioritizing compounds with the highest probability of success for synthesis and experimental testing.

Generative Models: AI can be used to generate novel molecular structures. By learning the underlying patterns from known active compounds, generative models can propose new thiazolo[5,4-d]pyrimidine derivatives with optimized properties, potentially leading to the discovery of compounds with improved potency and novel mechanisms of action.

Synthesis Planning: AI tools are being developed to assist chemists in designing efficient synthetic routes. By analyzing vast databases of chemical reactions, these tools can suggest optimal pathways for the synthesis of complex thiazolo[5,4-d]pyrimidine derivatives, saving time and resources.

While the direct application of AI and ML to the thiazolo[5,4-d]pyrimidine scaffold is still in its early stages, the broader impact of these technologies on drug discovery suggests a future where the design and optimization of these compounds will be significantly enhanced by computational intelligence.

Exploration of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Approaches

Understanding the molecular interactions between a drug candidate and its biological target is fundamental to rational drug design. SBDD and FBDD are two powerful strategies that leverage structural information to guide the design of potent and selective inhibitors.

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy. Molecular docking, a key component of SBDD, is used to predict the binding mode and affinity of thiazolo[5,4-d]pyrimidine derivatives to their target. For example, docking studies have been instrumental in understanding how these compounds interact with the binding cavity of the human A2A adenosine receptor. nih.gov These studies have revealed key interactions, such as π-π stacking and hydrogen bonding, that contribute to the high affinity of certain derivatives, providing a rational basis for further optimization. nih.gov

Fragment-Based Drug Design (FBDD): FBDD is an alternative approach that starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to the target protein. These fragments are then grown or linked together to create more potent lead compounds. The thiazolo[5,4-d]pyrimidine scaffold itself, or smaller fragments thereof, could be used in FBDD screening campaigns to identify initial hits against new biological targets. This strategy can be particularly effective in exploring new chemical space and identifying novel binding pockets.

Synergistic Combination of Experimental Synthesis and Advanced Computational Techniques

The future of drug discovery with thiazolo[5,4-d]pyrimidines lies in the seamless integration of experimental and computational methods. This synergistic approach creates a powerful feedback loop where computational predictions guide experimental work, and experimental results refine and validate computational models.

This synergy is already evident in current research where the synthesis of novel 7-aminothiazolopyrimidines is guided by the desire to obtain more potent adenosine receptor antagonists, and the in vitro results are supported and explained by molecular docking studies. nih.gov Computational tools are used to simulate the binding of newly synthesized compounds within the receptor cavity, providing insights into the structure-activity relationships observed experimentally. nih.gov

This integrated workflow accelerates the drug discovery process by:

Prioritizing synthetic targets: Computational screening identifies the most promising candidates, focusing synthetic efforts on compounds with the highest likelihood of success.

Rationalizing experimental data: Molecular modeling provides a structural basis for understanding why certain compounds are more active than others.

Guiding lead optimization: In silico predictions help to design the next generation of compounds with improved potency, selectivity, and pharmacokinetic properties.

By combining the creative power of synthetic chemistry with the predictive and analytical capabilities of advanced computational techniques, researchers can more efficiently explore the therapeutic potential of the 2,5-Dichlorothiazolo[5,4-d]pyrimidine scaffold and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2,5-Dichlorothiazolo[5,4-d]pyrimidine?

  • Methodology : Key routes include nucleophilic substitution reactions starting from dichlorothiazolo pyrimidine intermediates (e.g., reacting 5,7-dichlorothiazolo[5,4-d]pyrimidine with piperidine derivatives) . Cyclization of 4,6-dichloro-5-aminopyrimidine with isothiocyanates under reflux conditions is also effective . Catalysts like triethylamine (Et3N) in acetonitrile are used to optimize reaction efficiency .

Q. How is structural characterization performed for thiazolo[5,4-d]pyrimidine derivatives?

  • Techniques : 1H/13C NMR confirms substituent positions and purity . High-resolution mass spectrometry (HRMS) validates molecular weights. X-ray crystallography resolves 3D configurations in coordination complexes (e.g., MOFs) . TLC monitors reaction progress .

Advanced Research Questions

Q. What structural modifications improve the pharmacokinetic properties of thiazolo[5,4-d]pyrimidine derivatives?

  • Strategies :

  • Bioisosteric replacement : Substituting sulfur with oxygen/nitrogen enhances hydrogen bonding (e.g., with Glu138 in HIV-1 reverse transcriptase) .
  • Hydrophobic substituents : Piperidine or picolyl groups improve blood-brain barrier penetration .
  • In vivo validation : Pharmacokinetic studies in rats measure oral bioavailability and metabolic stability .

Q. How are contradictions in bioactivity data resolved across assays?

  • Approach : Cross-validate using multiple assays (e.g., anti-HIV EC50 in MT-4 cells vs. cytotoxicity CC50 ). Compute selectivity indices (SI = CC50/EC50) and resistance factors (RF = EC50(mutant)/EC50(WT)) to prioritize analogs . Molecular dynamics simulations identify critical binding interactions (e.g., adenosine receptor antagonism ).

Q. What computational tools predict the binding affinity of thiazolo[5,4-d]pyrimidine derivatives?

  • Methods :

  • Molecular docking : MOE and Cresset Flare dock compounds into receptor crystal structures (e.g., hA2AAR) .
  • Interaction energy analysis : Per-residue energy decomposition identifies favorable contacts (e.g., π-π stacking with Phe168 in adenosine receptors) .

Q. How are in vivo models employed to evaluate antidepressant efficacy?

  • Protocol :

  • LPS-induced anhedonia : Mice treated with test compounds undergo sucrose preference tests post-LPS challenge. Preference indices quantify hedonic behavior .
  • Statistical rigor : ANOVA with Bonferroni correction ensures significance (p < 0.05) .

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